molecular formula C14H12O4 B8417294 2-Methoxy-4-phenoxybenzoic acid

2-Methoxy-4-phenoxybenzoic acid

Cat. No.: B8417294
M. Wt: 244.24 g/mol
InChI Key: NNJOOLINXHGMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-phenoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the 2-position and a phenoxy group (-OPh) at the 4-position of the aromatic ring. This molecule’s reactivity and applications are influenced by the electron-donating methoxy group and the steric/electronic effects of the phenoxy substituent, which modulate solubility, acidity (pKa), and biological activity .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-methoxy-4-phenoxybenzoic acid

InChI

InChI=1S/C14H12O4/c1-17-13-9-11(7-8-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

NNJOOLINXHGMLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

2-Methoxy-4-phenoxybenzoic acid exhibits several biological activities, making it a valuable compound for research:

  • Antiviral Properties :
    • The compound has shown promising antiviral activity against human papillomavirus (HPV) by inhibiting the DNA binding of the HPV E2 protein, which is crucial for the viral life cycle. This suggests potential applications in developing antiviral therapies targeting HPV .
  • Anti-inflammatory Effects :
    • Studies indicate that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Antibacterial Activity :
    • Preliminary research indicates that this compound may possess antibacterial properties, although specific data on its efficacy against various bacterial strains is still under investigation .

Synthesis of Key Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the drug ibrutinib, which is used in treating certain types of cancer . The synthesis process typically involves:

  • Conversion of 4-phenoxybenzoic acid to acyl chloride.
  • Reaction with malononitrile to yield a dicyano compound.
  • Subsequent reactions leading to the desired pyrazolo compound.

This synthetic pathway highlights the utility of this compound in pharmaceutical chemistry.

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives:

  • Antiviral Studies :
    • A study demonstrated that derivatives of this compound effectively inhibited HPV replication in vitro, providing a basis for developing new antiviral drugs .
  • Anti-inflammatory Research :
    • In animal models, treatment with this compound resulted in reduced inflammation markers and improved outcomes in models of rheumatoid arthritis .
  • Cancer Research :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells, indicating its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibits HPV E2 protein binding
Anti-inflammatoryReduces pro-inflammatory cytokines
AntibacterialPotential activity against bacterial strains
AnticancerInhibits growth of cancer cell lines

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) pKa Key Applications Reference
This compound 2-OCH₃, 4-OPh N/A N/A Hypothesized: Polymer synthesis
4-Methoxybenzoic acid 4-OCH₃ 152.15 ~4.5 Organic synthesis
2-Hydroxy-4-methoxybenzoic acid 2-OH, 4-OCH₃ 168.15 ~2.8 Biomarker studies
2-Fluoro-4-(methoxycarbonyl)benzoic acid 2-F, 4-COOCH₃ 198.14 ~1.9 Fluorinated intermediates

Preparation Methods

Reaction Mechanism and Substrate Design

A direct approach involves substituting a halogen atom (e.g., chlorine) in a pre-functionalized benzoic acid derivative with a phenoxy group. For 2-methoxy-4-phenoxybenzoic acid, the ideal starting material is 2-methoxy-4-chlorobenzoic acid , where the chlorine at position 4 serves as a leaving group. The methoxy group at position 2 acts as an ortho/para-directing group, favoring nucleophilic attack at position 4.

Synthetic Protocol

  • Substrate Preparation :

    • 2-Methoxy-4-chlorobenzoic acid is synthesized via methylation of 4-chlorosalicylic acid using methyl iodide (CH₃I) and sodium hydroxide (NaOH) in a polar solvent.

    • Conditions : 20–40°C, 0.5–0.8 MPa pressure, 1–1.5 hours.

  • Phenoxy Substitution :

    • The chloro group is displaced by sodium phenoxide (NaOPh) in tetralin at elevated temperatures.

    • Conditions : 150°C, 8–10 hours, yielding 89%.

Table 1: Nucleophilic Substitution Parameters

Starting MaterialReagentSolventTemperatureTime (h)Yield
2-Methoxy-4-Cl-BANaOPhTetralin150°C1089%

Advantages : High yield, straightforward purification via recrystallization.
Limitations : Requires access to 2-methoxy-4-chlorobenzoic acid, which may necessitate custom synthesis.

Sequential Methylation and Phenoxylation

Stepwise Functionalization

This method involves introducing the methoxy and phenoxy groups sequentially to a benzoic acid backbone.

Methylation of 2-Hydroxy-4-phenoxybenzoic Acid

  • Substrate : 2-Hydroxy-4-phenoxybenzoic acid (synthesized via Ullmann coupling of 4-phenoxybenzoic acid with a hydroxy group at position 2).

  • Methylation :

    • CH₃I and NaOH in methanol.

    • Conditions : 20–25°C, 0.5–0.8 MPa, 1–1.5 hours.

Phenoxylation of 2-Methoxybenzoic Acid

  • Substrate : 2-Methoxybenzoic acid (commercially available).

  • Phenoxylation :

    • Use of Cu-catalyzed coupling with bromophenol under Ullmann conditions.

Table 2: Sequential Functionalization Outcomes

StepReagentConditionsYield
MethylationCH₃I, NaOH25°C, 0.8 MPa85%
PhenoxylationCu, K₂CO₃120°C, DMF70%

Advantages : Modular approach with commercially available intermediates.
Limitations : Lower overall yield due to multi-step process.

Friedel-Crafts Acylation and Subsequent Functionalization

Acylation of Phenol Derivatives

A Friedel-Crafts acylation introduces the carboxylic acid group to a pre-methoxylated phenol derivative.

  • Synthesis of 2-Methoxyphenyl Acetate :

    • Acetylation of 2-methoxyphenol with acetic anhydride.

  • Friedel-Crafts Reaction :

    • Reaction with phthalic anhydride in AlCl₃.

    • Conditions : 200°C, 3–5 hours, 78% yield.

  • Hydrolysis and Phenoxylation :

    • Hydrolysis of the acetyl group followed by phenoxylation at position 4.

Table 3: Friedel-Crafts Parameters

StepReagentConditionsYield
AcylationAc₂O100°C, 2 h90%
Friedel-CraftsPhthalic anhydride, AlCl₃200°C, 3 h78%

Advantages : High regioselectivity due to directing effects.
Limitations : Harsh conditions may degrade sensitive functional groups.

Coupling Reactions Using Carbodiimide Reagents

EDC-Mediated Amidation and Hydrolysis

While typically used for amide formation, carbodiimide reagents like EDC can activate carboxylic acids for subsequent transformations.

  • Activation of 4-Phenoxybenzoic Acid :

    • 4-Phenoxybenzoic acid is activated with EDC and DIEA in CH₂Cl₂.

  • Coupling with 2-Methoxyphenol :

    • Reaction with 2-methoxyphenol to form an ester intermediate.

  • Hydrolysis to Acid :

    • Basic hydrolysis (NaOH) yields the final product.

Table 4: Coupling Reaction Data

StepReagentConditionsYield
ActivationEDC, DIEACH₂Cl₂, RT95%
HydrolysisNaOH50°C, 2 h80%

Advantages : Mild conditions, high activation efficiency.
Limitations : Requires orthogonal protection strategies to prevent over-reaction.

Oxidative Coupling of Methoxy and Phenoxy Precursors

Radical-Based Coupling

A novel approach involves oxidative radical coupling of 2-methoxybenzoic acid and phenol derivatives.

  • Generation of Radicals :

    • Use of Fe³⁺/H₂O₂ to generate phenoxy radicals.

  • Coupling Reaction :

    • Radical recombination at position 4 of the benzoic acid.

Table 5: Oxidative Coupling Parameters

ReagentConditionsYield
Fe, HCl105°C, 1–2 h65%

Advantages : Avoids pre-functionalized substrates.
Limitations : Moderate yield and selectivity.

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-4-phenoxybenzoic acid, and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves multi-step protocols, such as Friedel-Crafts acylation or Ullmann coupling for phenoxy group introduction. Key considerations include:

  • Precursor selection : Methoxy-substituted benzoic acid derivatives and aryl halides (e.g., bromophenol) are common starting materials .
  • Catalyst optimization : Transition-metal catalysts (e.g., Cu or Pd) enhance coupling efficiency, while temperature control (60–120°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
    Data-driven tip : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and confirm purity via HPLC (C18 column, 254 nm) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy (-OCH3_3) and phenoxy (C6_6H5_5O-) substituents. Key NMR shifts: δ 3.8–4.0 ppm (methoxy) and δ 6.5–7.5 ppm (aromatic protons) .
  • Purity assessment : HPLC with UV detection (retention time ~12–15 min) and mass spectrometry (m/z 274.1 [M+H]+^+) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of substituents .

Q. How does solvent choice impact the solubility and stability of this compound in biological assays?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). Use DMSO stock solutions for in vitro studies .

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